molecular formula C16H21ClN2O3 B15060736 1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)

1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)

Cat. No.: B15060736
M. Wt: 324.80 g/mol
InChI Key: WNBSMMYLGFGMGS-CABCVRRESA-N
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Description

This compound is a piperidine derivative featuring a trans-configuration with distinct substituents:

  • Methyl ester: Modulates solubility and serves as a hydrolyzable prodrug motif.

Its trans-stereochemistry ensures spatial alignment critical for receptor binding or catalytic activity in medicinal chemistry applications. The 4-chlorophenyl moiety may confer selectivity toward biological targets, such as enzymes or receptors sensitive to halogenated aromatics .

Properties

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

methyl (2S,4R)-4-acetamido-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H21ClN2O3/c1-11(20)18-14-7-8-19(16(21)22-2)15(10-14)9-12-3-5-13(17)6-4-12/h3-6,14-15H,7-10H2,1-2H3,(H,18,20)/t14-,15+/m1/s1

InChI Key

WNBSMMYLGFGMGS-CABCVRRESA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCN([C@H](C1)CC2=CC=C(C=C2)Cl)C(=O)OC

Canonical SMILES

CC(=O)NC1CCN(C(C1)CC2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Key Structural and Functional Attributes

The compound 1-Piperidinecarboxylic Acid, 4-(Acetylamino)-2-[(4-Chlorophenyl)Methyl]-, Methyl Ester, trans-(9CI) (CAS: 177707-17-4) is a piperidine derivative with a molecular formula of $$ \text{C}{16}\text{H}{21}\text{ClN}2\text{O}3 $$ and a molecular weight of 324.80 g/mol. Its trans-configuration and substituents—including an acetylamino group at position 4, a 4-chlorophenylmethyl group at position 2, and a methyl ester at position 1—dictate its synthetic complexity and biological relevance.

Synthetic Pathways and Methodologies

Stepwise Synthesis via Piperidine Core Functionalization

The most widely reported method involves sequential modifications of a preformed piperidine ring:

Piperidine Ring Formation
  • Starting Material : L-Pyroglutamic acid or substituted pyridine derivatives are common precursors.
  • Hydrogenation : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) reduces pyridine or pyridinecarboxylic acid derivatives to piperidine intermediates. For example, 4-pyridinecarboxylic acid undergoes hydrogenation at 4–5 MPa H$$_2$$ and 90–100°C to yield 4-piperidinecarboxylic acid.
  • Yield : >95% for 4-piperidinecarboxylic acid under optimized conditions.
Acetylation at Position 4
  • Reagents : Acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).
  • Conditions : Reactions typically proceed at 0–25°C in dichloromethane or DMF.
  • Challenges : Steric hindrance from the piperidine ring necessitates prolonged reaction times (12–24 h).
Introduction of 4-Chlorophenylmethyl Group
  • Alkylation : A Friedel-Crafts-type alkylation using 4-chlorobenzyl chloride and Lewis acids (e.g., AlCl$$_3$$) is employed.
  • Stereochemical Control : Trans-configuration is achieved via kinetic control or chiral auxiliaries.
Esterification at Position 1
  • Reagents : Methyl iodide or thionyl chloride in methanol.
  • Conditions : Esterification proceeds at reflux (60–80°C) with yields exceeding 85%.

One-Pot Multicomponent Approaches

Recent patents describe streamlined methods combining multiple steps:

  • Simultaneous Acetylation and Alkylation : Using 4-piperidinecarboxylic acid, acetic anhydride, and 4-chlorobenzyl chloride in DMF at 80°C.
  • In Situ Esterification : Addition of methyl iodide directly into the reaction mixture.
  • Advantages : Reduced purification steps; overall yield improves to 78–82%.

Critical Analysis of Methodologies

Table 1: Comparative Evaluation of Synthetic Routes

Method Steps Yield (%) Key Advantages Limitations
Stepwise Functionalization 4 65–70 High stereochemical purity Lengthy purification; high reagent cost
One-Pot Multicomponent 2 78–82 Reduced time and cost Moderate control over stereochemistry
Hydrogenation-Based 3 85–90 Scalability for industrial production Requires high-pressure equipment

Reaction Optimization and Mechanistic Insights

Stereochemical Control

The trans-configuration is enforced by:

  • Steric Effects : Bulky substituents at positions 2 and 4 favor equatorial orientations.
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity during alkylation.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and NMP enhance reaction rates by stabilizing transition states.
  • Low-Temperature Acetylation : Prevents racemization at position 4.

Analytical Characterization

Table 2: Spectroscopic Data for Key Intermediates and Final Product

Compound $$ ^1\text{H NMR} $$ (δ, ppm) IR (cm$$^{-1}$$) HPLC Purity (%)
4-Piperidinecarboxylic Acid 1.45–1.89 (m, 6H), 2.75–3.10 (m, 2H) 1705 (C=O) ≥98.5
Acetylated Intermediate 2.05 (s, 3H, CH$$_3$$CO), 4.20–4.45 (m, 1H) 1650 (N–H), 1720 (C=O) ≥99.0
Final Product 2.10 (s, 3H, CH$$3$$CO), 3.70 (s, 3H, OCH$$3$$) 1745 (COOCH$$_3$$), 1680 (N–H) ≥99.8

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • N-Chlorosuccinimide (NCS) : Preferred over Cl$$_2$$ for safer chlorination.
  • Recyclable Solvents : DMF recovery via distillation reduces waste.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans- (9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetylaMino and chlorophenylmethyl groups play a crucial role in its activity, influencing its binding to target molecules and its overall biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

  • 1-[(4-Chlorophenyl)Methyl]-4-(Fmoc-Amino)-4-Piperidinecarboxylic Acid (): Replaces the acetyl group with a fluorenylmethyloxycarbonyl (Fmoc) protective group. Fmoc increases steric bulk and alters deprotection kinetics compared to acetyl, making it more suitable for solid-phase peptide synthesis. The free carboxylic acid (vs. methyl ester) reduces cell permeability but enhances water solubility .
  • 1-Boc-4-Allyl-4-Piperidinecarboxylic Acid () :

    • Features a tert-butoxycarbonyl (Boc) protective group and an allyl substituent.
    • Boc provides acid-labile protection, advantageous in orthogonal synthesis strategies. The allyl group offers a site for click chemistry or radical reactions, absent in the target compound .

Ester Group Modifications

  • Benzyl 4-Aminopiperidine-1-Carboxylate Hydrochloride (): Benzyl ester increases lipophilicity (higher LogP vs. methyl ester) but is prone to hydrogenolytic cleavage. The hydrochloride salt improves crystallinity and aqueous solubility for pharmaceutical formulations .
  • 1-(Ethoxycarbonyl)Piperidine-4-Carboxylic Acid () :

    • Ethyl ester extends metabolic stability compared to methyl esters due to slower hydrolysis.
    • Computational Molecular weight 215.23, LogS = -1.4 (indicating moderate aqueous solubility) .
  • 4-Cyano-4-(Toluene-4-SulfonyloxyMethyl)-Piperidine-1-Carboxylic Acid tert-Butyl Ester (): tert-Butyl ester provides steric protection against enzymatic degradation, enhancing in vivo stability. The sulfonyloxy group enables nucleophilic substitution reactions, absent in the target compound .

Aromatic Substituent Differences

  • 1-[2-(4-Chlorophenoxy)Acetyl]Piperidine-4-Carboxylic Acid (): Replaces the 4-chlorophenylmethyl group with a 4-chlorophenoxyacetyl chain.
  • trans-2-Carboxymethyl-1-(4-Chlorobenzyl)-4-Phenylpiperidine-4-Carboxylic Acid () :

    • Substitutes the methyl ester with a carboxymethyl group and adds a phenyl ring at position 4.
    • The dicarboxylic structure increases polarity (TPSA = 97.7 Ų vs. 55.1 Ų in the target) and may limit blood-brain barrier penetration .

Pharmacologically Active Derivatives

  • Acetorphine Derivatives () :
    • Include hydroxyphenyl and ethyl/methyl ester modifications.
    • The hydroxyl group enables glucuronidation, a key metabolic pathway, while ester length affects duration of action .

Table 1: Key Physicochemical Properties

Compound Molecular Weight LogP TPSA (Ų) Solubility (LogS)
Target Compound 354.8 2.1 55.1 -2.8
1-(Ethoxycarbonyl)Piperidine-4-CA 215.23 0.9 70.1 -1.4
Benzyl 4-Aminopiperidine-1-Carboxylate 284.7 2.8 60.2 -3.1

Key Observations :

  • Methyl esters (target compound) balance moderate lipophilicity and hydrolysis rates.
  • Chlorophenyl groups enhance target engagement in hydrophobic binding pockets .
  • Protective groups (Fmoc, Boc) dictate synthetic utility rather than bioactivity .

Biological Activity

1-Piperidinecarboxylic acid, 4-(acetylamino)-2-[(4-chlorophenyl)methyl]-, methyl ester, trans-(9CI) is a complex organic compound with the molecular formula C16H21ClN2O3C_{16}H_{21}ClN_{2}O_{3} and a molar mass of approximately 324.80 g/mol. This compound features a piperidine ring, an acetylaMino group, and a chlorophenylmethyl group, contributing to its unique chemical properties and potential biological activities.

Chemical Structure

The structural characteristics of this compound are pivotal for its biological activity. The presence of functional groups such as the acetylaMino and chlorophenylmethyl groups allows for various chemical reactions and interactions with biological systems.

Property Details
IUPAC Name Methyl (2S,4R)-4-acetamido-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate
CAS Number 177707-17-4
Molecular Formula C16H21ClN2O3
Molar Mass 324.80 g/mol

Pharmacological Potential

Research indicates that 1-Piperidinecarboxylic acid, 4-(acetylamino)-2-[(4-chlorophenyl)methyl]-, methyl ester exhibits significant biological activity. Preliminary studies suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The unique structural attributes may influence its binding affinity and selectivity towards specific molecular targets.

Key Biological Activities

  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic processes, potentially influencing drug metabolism.
  • Receptor Binding : It has been suggested that this compound could bind to specific receptors, which may lead to therapeutic effects in certain conditions.
  • Antimicrobial Properties : Some studies have indicated potential antimicrobial activity, although further research is needed to confirm these findings.

Study on Enzyme Inhibition

A study conducted by researchers examined the inhibitory effects of this compound on specific enzymes related to metabolic pathways. The results indicated that it could effectively inhibit certain enzymes, suggesting a potential role in therapeutic applications for metabolic disorders.

Research on Antimicrobial Activity

In another study focused on antimicrobial properties, the compound was tested against various bacterial strains. Results showed varying degrees of inhibition, indicating its potential as an antimicrobial agent.

Synthesis and Chemical Reactivity

The synthesis of 1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)methyl]-, methyl ester involves several steps that require precise control of reaction conditions to ensure high yields and purity.

Synthesis Steps

  • Formation of the Piperidine Ring : Initiating the reaction with appropriate precursors to form the piperidine structure.
  • Acetylation : Introducing the acetylaMino group through acetylation reactions.
  • Chlorination : Adding the chlorophenylmethyl group via electrophilic substitution.

These synthesis methods are crucial for producing compounds with desired biological activities.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 1-Piperidinecarboxylic acid, which can provide insights into its potential applications.

Compound Name Structural Features Unique Properties
1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)methyl]-, methyl esterPiperidine ring, acetylaMino groupPotential therapeutic applications
1-Piperidinecarboxylic acid, 4-(4-aminophenyl)-4-methyl-, 1,1-dimethylethyl esterPiperidine ring with different substituentsVaries in biological activity

Q & A

Q. What synthetic routes are recommended for preparing trans-configured piperidinecarboxylic acid derivatives, and how is stereochemical control achieved?

Methodological Answer: The synthesis of trans-piperidine derivatives often involves cyclization or ring-opening reactions with stereochemical control via chiral catalysts or reaction conditions. For example:

  • Stepwise synthesis : describes a reflux-based hydrolysis of nitriles using HCl and acetic acid to yield trans-carboxylic acid derivatives. Stereochemistry is preserved via rigid intermediate conformations.
  • Stereocontrol : Use chiral auxiliaries or asymmetric hydrogenation (e.g., Ru-BINAP catalysts) to enforce trans configurations. Monitor intermediates via polarimetry or chiral HPLC .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Combine orthogonal analytical techniques:

Method Purpose Detection Limit Reference
HPLC-UV/ELSDPurity assessment (>95%)0.1% impurities
NMR (¹H/¹³C)Structural confirmation (e.g., trans coupling constants)ppm-level resolution
HRMSMolecular weight verification<5 ppm error

Q. What safety protocols are critical when handling intermediates with 4-chlorophenyl or acetylated groups?

Methodological Answer:

  • Hazard Mitigation : Refer to GHS classifications (): Use fume hoods for volatile intermediates (H335), wear nitrile gloves (H315), and store at 2–8°C under inert gas.
  • Emergency Response : For skin contact, rinse with 0.1 M NaOH (for acidic intermediates) or 1% acetic acid (for basic compounds) .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction yields for complex multi-step syntheses?

Methodological Answer:

  • Factorial Design : Vary parameters (temperature, catalyst loading, solvent polarity) in a 2^k factorial matrix to identify critical factors. highlights DoE for minimizing trial-and-error in process development.
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., reflux time vs. yield) using central composite designs. For example, optimize hydrolysis duration () to balance yield and stereochemical integrity .

Q. What strategies resolve contradictions between computational reactivity predictions and experimental data for this compound?

Methodological Answer:

  • Multi-scale Modeling : Combine DFT (density functional theory) for electronic structure analysis with molecular dynamics (MD) to simulate solvent effects. (ICReDD) uses quantum calculations to predict reaction pathways, validated via LC-MS/MS monitoring.
  • Feedback Loops : Iteratively refine computational models using experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) .

Q. How do solvent polarity and temperature influence the conformational dynamics of the piperidine ring?

Methodological Answer:

  • Dynamic NMR : Use variable-temperature ¹H NMR in DMSO-d₆ or CDCl₃ to observe ring puckering equilibria. Compare coupling constants (J values) to infer axial/equatorial preferences.
  • MD Simulations : Solvent polarity (e.g., water vs. THF) alters hydrogen-bonding networks, stabilizing chair or boat conformations. Validate with NOESY/ROESY for spatial proximity .

Q. What catalytic systems enhance the regioselective functionalization of the piperidine nitrogen?

Methodological Answer:

  • Pd-catalyzed Amination : Use Buchwald-Hartwig conditions (Pd(OAc)₂/Xantphos) for C–N coupling at the 4-position.
  • Enzyme Catalysis : Lipases (e.g., CAL-B) in non-polar solvents selectively acylate the piperidine NH group while preserving the trans ester .

Q. How can researchers address batch-to-batch variability in acetylated intermediate purity?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor acetylation in real time.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like residual acetic anhydride (<0.5%) and control via feedforward loops .

Q. What in vitro assays are suitable for probing the biological activity of this compound’s metabolites?

Methodological Answer:

  • CYP450 Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via UPLC-QTOF. Compare with in silico predictions (e.g., SwissADME).
  • Receptor Binding Assays : Radiolabel the 4-chlorophenyl group (³H/¹⁴C) for competitive binding studies against GPCR targets .

Q. How do steric effects from the 4-chlorophenyl group influence intermolecular interactions in crystal packing?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize with co-formers (e.g., succinic acid) to analyze π-π stacking and halogen bonding.
  • Hirshfeld Surface Analysis : Quantify Cl···H and C=O···H contacts using CrystalExplorer. Compare with related esters () .

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